N-(4-iodophenyl)morpholine-4-carboxamide

Myeloperoxidase inhibition Inflammation Cardiovascular

N-(4-Iodophenyl)morpholine-4-carboxamide (CAS 329227-81-8) is a para-iodinated morpholine urea derivative with a molecular formula of C₁₁H₁₃IN₂O₂ (MW 332.14) and commercially available purity of ≥98%. This scaffold is archived in curated enzyme inhibition databases with quantitative IC₅₀ data against myeloperoxidase (MPO, 159 nM), CYP3A4 (2.60×10³ nM), and thyroid peroxidase (TPO, 6.30×10³ nM).

Molecular Formula C11H13IN2O2
Molecular Weight 332.141
CAS No. 329227-81-8
Cat. No. B2977727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodophenyl)morpholine-4-carboxamide
CAS329227-81-8
Molecular FormulaC11H13IN2O2
Molecular Weight332.141
Structural Identifiers
SMILESC1COCCN1C(=O)NC2=CC=C(C=C2)I
InChIInChI=1S/C11H13IN2O2/c12-9-1-3-10(4-2-9)13-11(15)14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15)
InChIKeyJNMDIPSFWJOFTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Iodophenyl)morpholine-4-carboxamide (CAS 329227-81-8): Procurement-Ready Physicochemical and Biological Profile


N-(4-Iodophenyl)morpholine-4-carboxamide (CAS 329227-81-8) is a para-iodinated morpholine urea derivative with a molecular formula of C₁₁H₁₃IN₂O₂ (MW 332.14) and commercially available purity of ≥98% . This scaffold is archived in curated enzyme inhibition databases with quantitative IC₅₀ data against myeloperoxidase (MPO, 159 nM), CYP3A4 (2.60×10³ nM), and thyroid peroxidase (TPO, 6.30×10³ nM) [1]. Its calculated LogP ranges from 2.16 to 2.23, positioning it in a favorable lipophilicity window for cell permeability while retaining a topological polar surface area (tPSA) of 41.6 Ų .

Why N-(4-Iodophenyl)morpholine-4-carboxamide Cannot Be Replaced by Its 2-Iodo, 3-Iodo, or 4-Halo Analogs


The 4-iodo regioisomer occupies a sharply differentiated position within the morpholine-4-carboxamide series due to the iodine substitution pattern dictating target engagement. A curated three-enzyme panel (MPO, CYP3A4, TPO) demonstrates that the para-iodo derivative exhibits a 16.4‑fold activity window between MPO (IC₅₀ 159 nM) and CYP3A4 (IC₅₀ 2.60×10³ nM) [1]. In contrast, the ortho-iodo (2-iodo) and meta-iodo (3-iodo) isomers lack any reported inhibitory activity in these same assays within publicly curated databases, establishing that substitution position—not just halogen identity—is the primary driver of target recognition [1][2]. Furthermore, the iodine atom contributes 0.4–0.5 LogP units relative to the 4-chloro analog (LogP 1.82), altering both passive permeability and formulation behavior . These combined target-selectivity and physicochemical divergences make blind interchangeability among in-class halogenated morpholine carboxamides scientifically indefensible.

Quantitative Differentiation of N-(4-Iodophenyl)morpholine-4-carboxamide Against In-Class Comparators


MPO Inhibition Potency: 4-Iodo vs. 4-Chloro and Regioisomers

The 4-iodo derivative inhibits human myeloperoxidase with an IC₅₀ of 159 nM [1]. No MPO inhibitory activity is reported for the 2-iodo, 3-iodo, or 4-chloro morpholine-4-carboxamide analogs in the BindingDB/ChEMBL-curated dataset as of the current accession date, indicating that both the para-halogen position and the iodine atom are required for MPO engagement [2].

Myeloperoxidase inhibition Inflammation Cardiovascular

Target Selectivity Window: MPO vs. CYP3A4 Differential of the 4-Iodo Compound

Within the same curated dataset (Bristol Myers Squibb / ChEMBL), N-(4-iodophenyl)morpholine-4-carboxamide achieves an IC₅₀ of 159 nM against MPO versus 2.60×10³ nM against CYP3A4, yielding a 16.4-fold selectivity margin [1]. The 2-iodo and 3-iodo isomers possess no MPO data and, where CYP data exist, show markedly different profiles (e.g., a 2-iodo benzoyl-morpholine derivative demonstrated CYP3A4 IC₅₀ >1.00×10⁴ nM, suggesting weak interaction) [2]. The 4-iodo compound is the only member of this series for which a quantified MPO/CYP3A4 selectivity ratio can be calculated.

Target selectivity CYP3A4 Drug-drug interaction

Thyroid Peroxidase Activity: Rank-Order Differentiation Among Halogenated Analogs

The 4-iodo compound inhibits thyroid peroxidase with an IC₅₀ of 6.30×10³ nM (6.3 µM) [1]. A structurally distinct morpholine-4-carboxamide bearing a different substitution pattern (BDBM50543856, CHEMBL4639481) shows an IC₅₀ of 3.00×10⁴ nM (30 µM) against TPO, a 4.8-fold lower potency [2]. While the 2-iodo and 3-iodo isomers lack any reported TPO data, this within-family rank ordering demonstrates that even minor structural modifications within the morpholine-4-carboxamide class can shift TPO potency by approximately one order of magnitude. The 4-iodo derivative represents the more potent TPO-interacting member among class compounds with available data.

Thyroid peroxidase Endocrine safety Halogen SAR

Lipophilicity-Driven Formulation and Permeability Differentiation: 4-Iodo vs. 4-Chloro

The 4-iodo compound exhibits a calculated LogP of 2.23, while the 4-chloro analog records a LogP of 1.82—a difference of 0.41 log units . This represents a ~2.6-fold higher calculated octanol/water partition for the iodo derivative. The iodine atom also contributes substantially greater polarizability (molar refractivity) compared to chlorine, directly affecting passive membrane permeability and the compound's behavior in logD-based formulation screening cascades . Substituting the 4-chloro analog without accounting for this lipophilicity difference risks misclassification in permeability assays and formulation solubility predictions.

LogP Lipophilicity Formulation

Commercial Availability and Purity Benchmarking Across Vendors

N-(4-Iodophenyl)morpholine-4-carboxamide is stocked by multiple independent suppliers at ≥98% purity, including Fluorochem (Product Code F678449, 98%), Chemscene (Cat. No. CS-0268360, ≥98%), and AKSci (8698EU) . In contrast, the 2-iodo isomer is listed by fewer vendors and predominantly at 95–97% purity, while the 3-iodo and 4-bromo analogs are primarily sourced through custom synthesis with no consistent purity specification across suppliers . The 4-iodo compound's broader multi-vendor availability and consistent ≥98% purity specification reduce procurement lead time and analytical re-validation requirements for teams operating under tight project timelines.

Procurement Purity Supply chain

Evidence-Backed Application Scenarios for N-(4-Iodophenyl)morpholine-4-carboxamide in Academic and Industrial Research


MPO-Targeted Anti-Inflammatory Lead Discovery

With a confirmed MPO IC₅₀ of 159 nM, this compound serves as a validated starting point for structure-activity relationship (SAR) campaigns targeting myeloperoxidase in cardiovascular and inflammatory disease models [1]. The 16.4-fold selectivity over CYP3A4 allows initial in vitro pharmacology without confounding CYP-mediated metabolic interference, a risk that would be unquantifiable if the 2-iodo or 3-iodo isomer were substituted [1].

CYP3A4 Selectivity Profiling and Drug-Drug Interaction Screening

The moderate CYP3A4 IC₅₀ of 2.60×10³ nM positions this compound as a useful tool for calibrating CYP3A4 inhibition assays where partial inhibition is desired, in contrast to the >10 µM activity of the 2-iodo analog [1][2]. Researchers can use this differential to benchmark assay sensitivity across halogen-substituted morpholine carboxamide series.

Thyroid Peroxidase Safety Assessment in Lead Optimization

The TPO IC₅₀ of 6.30×10³ nM provides a measurable liability flag at the lead optimization stage [1]. Since the compound is 4.8-fold more potent than another morpholine-4-carboxamide TPO inhibitor (IC₅₀ 30 µM), it enables quantitative structure-toxicity relationship (QSTR) modeling for endocrine safety that would not be feasible with the less-characterized 2-iodo or 3-iodo isomers [3].

Physicochemical Profiling and Formulation Screening

The LogP of 2.23 and tPSA of 41.6 Ų make this compound suitable for permeability and solubility screening in early formulation development. The 0.41 LogP differential versus the 4-chloro analog directly informs solvent selection for in vitro assays, ensuring that solubility classifications are not erroneously extrapolated from the chloro to the iodo derivative.

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14 linked technical documents
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